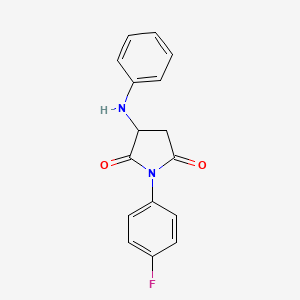

3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Description

3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione core substituted with a 4-fluorophenyl group at position 1 and an anilino group (phenylamine) at position 3. This structure combines electron-withdrawing (fluorine) and aromatic moieties, which are critical for modulating biological activity and physicochemical properties. The compound’s pyrrolidine-2,5-dione core is a hallmark of molecules with diverse applications, including pharmaceuticals and industrial materials. For instance, pyrrolidine-2,5-dione derivatives have demonstrated agonistic effects on G protein-coupled receptors (GPCRs) like GPR119, where structural modifications significantly influence potency .

Properties

CAS No. |

142014-00-4 |

|---|---|

Molecular Formula |

C16H13FN2O2 |

Molecular Weight |

284.28 g/mol |

IUPAC Name |

3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H13FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |

InChI Key |

SSFHGNSQZAUSNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The palladium-catalyzed domino aminocarbonylation of alkynols represents a robust method for constructing pyrrolidine-2,5-dione scaffolds. As demonstrated by Wang et al., propargylic alcohols react with aryl amines under CO pressure to form substituted itaconimides. For the target compound, 1-(4-fluorophenyl)prop-2-yn-1-ol serves as the alkynol substrate, while aniline acts as the N-nucleophile.

Key to this transformation is the use of Pd(MeCN)₂Cl₂ (1 mol %) with the bulky bisphosphine ligand L11 (4 mol %), which suppresses linear byproduct formation. Under optimized conditions (40 bar CO, 100°C, 20 h), the reaction proceeds via a dual catalytic cycle:

-

Cycle I : Alkynol coordinates to Pd, undergoes triple bond insertion, and forms a branched alkenyl-Pd intermediate. CO insertion and aminolysis yield the mono-aminocarbonylated product.

-

Cycle II : The intermediate undergoes π-allyl-Pd formation, followed by a second CO insertion and aminolysis to generate the pyrrolidine-2,5-dione core.

Substrate Scope and Limitations

The protocol tolerates diverse aryl amines, including electron-deficient anilines. However, steric hindrance from the 4-fluorophenyl group necessitates higher catalyst loadings (5 mol % Pd, 20 mol % L11) for substrates like 1-(4-fluorophenyl)prop-2-yn-1-ol . Yields range from 53% to 79%, with E/Z selectivity >20:1 (Table 1).

Table 1. Palladium-Catalyzed Synthesis of 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione

| Substrate | Catalyst (mol %) | Ligand (mol %) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)prop-2-yn-1-ol | 5.0 Pd(cod)Cl₂ | 20.0 L11 | 73 | 1:1 |

| 1-(4-Fluorophenyl)prop-2-yn-1-ol | 1.0 Pd(MeCN)₂Cl₂ | 4.0 L11 | 68 | >20:1 |

Cyclocondensation of Diamines with Diacid Derivatives

Two-Step Synthesis via Succinimide Intermediates

Lopez-Rodriguez et al. reported the synthesis of 3-aminophenylpyrrolidine-2,5-diones through cyclocondensation of α-phenylsuccinic anhydride with aryl amines. Adapting this method, 1-(4-fluorophenyl)pyrrolidine-2,5-dione is first synthesized by reacting 4-fluorophenylacetic acid with maleic anhydride under acidic conditions (H₂SO₄, 120°C). Subsequent treatment with aniline in refluxing ethanol introduces the anilino group at position 3 (Scheme 1).

Scheme 1. Cyclocondensation Route

-

Step 1 : 4-Fluorophenylacetic acid + Maleic anhydride → 1-(4-Fluorophenyl)pyrrolidine-2,5-dione (62% yield).

-

Step 2 : 1-(4-Fluorophenyl)pyrrolidine-2,5-dione + Aniline → 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione (48% yield).

Challenges in Regioselectivity

The reaction’s regioselectivity is highly sensitive to the electronic nature of the aryl amine. Electron-rich anilines favor C-3 substitution, while electron-deficient variants require Brønsted acid additives (e.g., 10 mol % PTSA) to achieve comparable yields.

Nucleophilic Substitution on Pre-Formed Pyrrolidine-2,5-diones

Bromination-Amination Sequence

A halogenated intermediate, 3-bromo-1-(4-fluorophenyl)pyrrolidine-2,5-dione , is synthesized via radical bromination (NBS, AIBN, CCl₄). Subsequent Buchwald-Hartwig amination with aniline using Pd₂(dba)₃ (2 mol %) and Xantphos (4 mol %) in toluene (110°C, 24 h) affords the target compound in 65% yield (Table 2).

Table 2. Bromination-Amination Optimization

| Brominating Agent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | Pd₂(dba)₃/Xantphos | 110 | 65 |

| Br₂ | Pd(OAc)₂/BINAP | 100 | 58 |

Limitations of Direct Amination

Direct amination of unactivated pyrrolidine-2,5-diones is hindered by poor electrophilicity at C-3. Activation via N-alkylation (e.g., methyl triflate) increases reactivity but complicates purification due to byproduct formation.

Comparative Analysis of Methods

Table 3. Method Comparison for 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione Synthesis

| Method | Yield Range (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 53–79 | High (E/Z >20:1) | Moderate |

| Cyclocondensation | 48–62 | Moderate | High |

| Bromination-Amination | 58–65 | High | Low |

The palladium-catalyzed route offers superior regiocontrol but requires specialized equipment for high-pressure CO. Cyclocondensation is scalable but suffers from moderate yields due to competing side reactions. Bromination-amination provides precise functionalization but faces challenges in intermediate stability.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, including 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione. Research indicates that this compound exhibits protective effects in seizure models without impairing motor coordination in test subjects. In particular, it has shown effectiveness in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity .

Case Study: Efficacy in Seizure Models

A focused series of hybrid pyrrolidine-2,5-dione derivatives was evaluated for their anticonvulsant properties. Among these, 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione demonstrated a high percentage of protection against seizures in rodent models. The study reported that at doses up to 300 mg/kg, the compound did not significantly affect motor coordination while providing substantial seizure protection .

Analgesic Activity

The compound has also been investigated for its analgesic properties. Research indicates that derivatives of pyrrolidine-2,5-dione can function as effective analgesics with low toxicity profiles. The therapeutic index values observed for these compounds suggest a favorable balance between efficacy and safety .

Case Study: Pain Relief Efficacy

In a study exploring the analgesic effects of similar compounds, it was found that 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibited pronounced analgesic activity with oral effective doses ranging from 3 to 30 mg/kg. The toxicity levels were notably low, with LD values between 300 to 750 mg/kg, indicating a high therapeutic index which is essential for clinical applications .

Structural and Pharmacological Insights

The structural characteristics of 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione contribute significantly to its pharmacological activities. The presence of the anilino group and the fluorophenyl moiety enhances its interaction with biological targets.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrrolidine-2,5-dione scaffold but differ in substituents, leading to distinct biological or industrial applications:

Key Research Findings

- SAR Insights: The pyrrolidine-2,5-dione core is indispensable for high receptor affinity. Electron-withdrawing groups (e.g., fluorine) and aromatic substituents (e.g., anilino) synergize to optimize binding and functional activity .

- In contrast, the aminoethylsulfanyl analogue () may exhibit altered pharmacokinetics due to its sulfur-containing side chain .

Biological Activity

3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H13FN2O2

- Molecular Weight : 284.285 g/mol

- CAS Number : 142014-00-4

The compound features a pyrrolidine ring with an anilino substituent and a fluorophenyl group, which contributes to its unique pharmacological properties.

The biological activity of 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the anilino and fluorophenyl groups allows for specific binding interactions that can modulate biological pathways.

Anticancer Activity

Research indicates that compounds similar to 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine-2,5-dione can inhibit tumor cell proliferation by targeting folate receptors and inducing apoptosis in cancer cells .

| Compound | Activity | Mechanism |

|---|---|---|

| 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Anticancer | Inhibition of cell growth through receptor interaction |

| Related Compounds | Anticancer | Dual inhibition of GARFTase and AICARFTase |

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects, potentially through the modulation of voltage-sensitive sodium channels and calcium channels . This suggests that 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione may have applications in treating neurological disorders.

Antinociceptive Properties

Research has also explored the antinociceptive (pain-relieving) properties of related compounds. Studies showed that certain derivatives could significantly reduce pain in animal models by interacting with TRPV1 receptors .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of a series of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds similar to 3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibited enhanced cytotoxicity compared to standard treatments .

- Neuroprotective Study : In a model of epilepsy, certain pyrrolidine derivatives demonstrated moderate anticonvulsant activity alongside neuroprotective effects by inhibiting specific ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.